4-Benzyloxyphenyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c17-11-15-13-6-8-14(9-7-13)16-10-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXRBXAFSXVCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370756 | |
| Record name | 4-Benzyloxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139768-71-1 | |
| Record name | 4-Benzyloxyphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BENZYLOXYPHENYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Transformations of 4 Benzyloxyphenyl Isothiocyanate
Strategies for the Synthesis of 4-Benzyloxyphenyl Isothiocyanate
The preparation of this compound can be achieved through several established synthetic routes, primarily starting from the corresponding primary amine, 4-benzyloxyaniline. These methods can be categorized as direct synthesis from precursors and customized approaches tailored for specific research needs.
The most common methods for synthesizing aryl isothiocyanates involve the reaction of a primary amine with a thiocarbonylating agent. nih.govrsc.org One classic and widely used, though hazardous, method is the reaction of the primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base. nih.gov
A more prevalent and safer alternative involves the formation and subsequent decomposition of a dithiocarbamate (B8719985) salt. nih.govbeilstein-journals.org In this two-step approach, the primary amine (4-benzyloxyaniline) is first reacted with carbon disulfide (CS₂) in the presence of a base (like NaOH or an amine base) to form an intermediate dithiocarbamate salt. This salt is then treated with a desulfurization agent to induce elimination, yielding the final isothiocyanate. nih.govbeilstein-journals.org A variety of desulfurylation agents can be employed for this purpose.
A one-pot protocol has also been developed using cyanuric chloride (TCT) as the desulfurylation reagent under aqueous conditions, which is particularly effective for a broad range of alkyl and aryl isothiocyanates. beilstein-journals.org Another approach utilizes phenyl chlorothionoformate in the presence of solid sodium hydroxide, which can be performed as a one-pot or a two-step process depending on the substrate's reactivity. organic-chemistry.org
Table 1: Common Reagents for Isothiocyanate Synthesis from Primary Amines
| Method | Key Reagents | Characteristics |
|---|---|---|
| Thiophosgene Method | Primary amine, Thiophosgene (CSCl₂), Base | Signature reaction, but thiophosgene is highly toxic. nih.gov |
| Dithiocarbamate Decomposition | Primary amine, Carbon Disulfide (CS₂), Base, Desulfurylation Agent | Safer alternative to thiophosgene; involves an isolable salt intermediate. nih.govbeilstein-journals.org |
In the context of specific research goals, such as the development of new liquid crystals or bioactive molecules, the synthesis of this compound or its precursors is often the initial step in a multi-step sequence. For instance, in the synthesis of the liquid crystal 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), the 4-benzyloxyphenyl moiety serves as a core structural unit. nih.govtubitak.gov.tr While this specific synthesis leads to a benzoate (B1203000) ester and not the isothiocyanate, the preparation of the 4-benzyloxyphenol precursor is a critical step that could be adapted. The synthesis of such precursors often requires specific protection and deprotection strategies and purification techniques like column chromatography to ensure high purity for subsequent reactions. nih.gov
Customized approaches may also prioritize the use of milder or more environmentally friendly reagents. Microwave-assisted synthesis, for example, has been shown to produce aromatic isothiocyanates rapidly and in fair yields. nih.gov The choice of synthetic route is often dictated by the scale of the reaction, the required purity of the final product, and the available starting materials and reagents. rsc.org
Derivatization Reactions of this compound in Complex Molecular Synthesis
The electrophilic carbon atom of the isothiocyanate group in this compound is highly susceptible to attack by nucleophiles. This reactivity is the foundation for its extensive use in derivatization and the construction of more complex molecular architectures, particularly thioureas and heterocyclic systems.
This compound readily reacts with a wide range of nucleophiles. The most common reaction is with primary and secondary amines to form 1,3-disubstituted or 1,1,3-trisubstituted thioureas, respectively. ontosight.aisemanticscholar.org This reaction is typically straightforward, often proceeding by simply mixing the isothiocyanate and the amine in a suitable solvent at room temperature or with gentle heating. bibliomed.org
For example, the reaction of this compound with 4-ethoxyaniline yields the thiourea (B124793) derivative 1-[4-(benzyloxy)phenyl]-3-(4-ethoxyphenyl)thiourea. ontosight.ai Such derivatives are crucial in medicinal chemistry, and their synthesis allows for the systematic exploration of structure-activity relationships. The formation of these thioureas is confirmed using standard spectroscopic techniques like NMR and IR, which allow for unambiguous structure elucidation.
Thiourea derivatives synthesized from this compound are not only important target molecules themselves but also serve as versatile intermediates for the synthesis of various heterocyclic compounds. ontosight.aiacs.org The general synthesis of thioureas involves the addition of an amine to an isothiocyanate. semanticscholar.orgbibliomed.org
Table 2: Synthesis of Thiourea Derivatives from Isothiocyanates
| Reactants | Product Type | General Conditions |
|---|---|---|
| Isothiocyanate + Primary/Secondary Amine | N,N'-Disubstituted or Trisubstituted Thiourea | Mixing reactants in a solvent (e.g., acetone, DCM) at room temperature. bibliomed.orgresearchgate.net |
These thiourea intermediates can undergo subsequent intramolecular or intermolecular cyclization reactions to afford heterocycles like thiazolidinones, triazoles, or quinazolines, depending on the nature of the substituents and the reaction conditions employed. acs.org For instance, benzoyl isothiocyanates are known to react with various nucleophiles to produce a diverse range of heterocyclic structures. acs.org
The unique chemical properties of the isothiocyanate group have been exploited to design and synthesize targeted molecules such as enzyme inhibitors and receptor ligands. core.ac.uknih.gov The isothiocyanate can act as an electrophilic warhead that forms a covalent bond with nucleophilic residues (e.g., cysteine or lysine) in the active site of a target protein, leading to irreversible inhibition.
For example, isothiocyanate derivatives have been designed as irreversible ligands for the sigma(1) receptor. nih.gov In other research, thiourea derivatives synthesized from isothiocyanates have been investigated as potential inhibitors for enzymes like HIV-1 protease and for their antileishmanial activity. rsc.orgcore.ac.uk The synthesis of Brefeldin A-isothiocyanate derivatives for cervical cancer therapy highlights a strategy where an isothiocyanate moiety is attached to a known bioactive scaffold to enhance or modify its activity. mdpi.com These advanced applications demonstrate the strategic importance of isothiocyanate intermediates like this compound in modern drug discovery and medicinal chemistry. core.ac.ukmdpi.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The synthesis of isothiocyanates, including this compound, typically involves the reaction of a primary amine with a thiocarbonyl transfer reagent, such as carbon disulfide or thiophosgene. A common modern approach is the decomposition of dithiocarbamate salts, which are formed in situ from the corresponding primary amine (4-benzyloxyaniline in this case) and carbon disulfide in the presence of a base. cbijournal.com The optimization of reaction conditions is critical to maximize the yield and purity of the final isothiocyanate product by influencing the rate of formation and minimizing side reactions, such as the formation of thioureas. cbijournal.com
The pH of the reaction medium is a crucial parameter in the synthesis and subsequent stability of isothiocyanates. The formation of the intermediate dithiocarbamate salt from an amine and carbon disulfide is typically favored under basic conditions. cbijournal.com For many isothiocyanate preparations, a slightly basic pH in the range of 9.0–9.5 is considered optimal for the labeling of proteins, as it facilitates the reaction while maintaining the stability of the resulting thiourea linkage. rsc.org In synthetic protocols, strong bases and highly alkaline conditions (e.g., pH >11) are often employed to drive the initial dithiocarbamate formation and subsequent desulfurization. nih.govbeilstein-journals.org
However, the stability of the isothiocyanate group itself is pH-dependent. While relatively stable at neutral pH, isothiocyanates can degrade under different pH conditions. mdpi.com For instance, the decomposition of allyl isothiocyanate was found to be slower in acidic solutions (pH 4) compared to neutral (pH 6) or alkaline (pH 8) solutions. ulisboa.pt In studies involving benzyl (B1604629) isothiocyanate (BITC) in a food matrix, the highest levels of isothiocyanate-lysine conjugates (indicating isothiocyanate reaction and degradation) were found at a more alkaline pH of 7.2. nih.gov Therefore, for the synthesis of this compound, the pH must be carefully controlled to efficiently form the dithiocarbamate intermediate without promoting significant degradation of the desired final product. The optimal pH represents a balance between maximizing the conversion rate and ensuring the stability of the isothiocyanate. mdpi.com
Temperature and the choice of solvent are pivotal in controlling the reaction rate, solubility of reagents, and ultimately, the yield and selectivity of isothiocyanate synthesis. Reactions can be performed at a wide range of temperatures, from 0°C for controlling exothermic steps to elevated temperatures, sometimes with microwave assistance, to accelerate the reaction. nih.govmdpi.com For example, the initial formation of the dithiocarbamate salt is often conducted at cooler temperatures (0°C to room temperature), while the subsequent desulfurization step to form the isothiocyanate may require heating. nih.govijacskros.com One microwave-assisted synthesis of aromatic isothiocyanates reported optimal conditions at 90°C for 3 minutes. mdpi.com
The solvent system affects the solubility of the starting amine, the dithiocarbamate intermediate, and the reagents. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). ijacskros.comnih.govnih.gov For less reactive or poorly soluble amines, such as electron-deficient arylamines, solvent mixtures like DMF/water have been shown to be effective. beilstein-journals.org In some protocols, a biphasic system of water and an organic solvent like ethyl acetate (B1210297) is used, which can simplify workup by allowing the isothiocyanate product to be extracted into the organic layer while impurities remain in the aqueous phase. cbijournal.com The optimization of these parameters is essential for developing a high-yielding synthesis for this compound.
Isothiocyanate Analogues and Structure-Activity Relationship Studies
This compound belongs to the family of aromatic isothiocyanates. Its structure features a central phenyl ring substituted with an isothiocyanate group (-N=C=S) at one position and a benzyloxy group (-O-CH₂-C₆H₅) at the para-position. Structure-activity relationship (SAR) studies on analogues of various aromatic isothiocyanates have provided insights into how molecular modifications influence biological activity, although specific SAR studies on this compound analogues are not widely documented.
General SAR studies on isothiocyanates often focus on their potential as therapeutic agents. For example, in the context of tubulin polymerization inhibitors, modifications to the aromatic ring of benzyl isothiocyanate analogues significantly impact activity. The introduction of methoxy (B1213986) groups, such as in 3,4-dimethoxybenzyl isothiocyanate, resulted in a highly active agent with tubulin polymerization inhibition exceeding 85%. mdpi.com This suggests that electron-donating groups on the phenyl ring can enhance this specific biological activity.
In the development of androgen receptor (AR) antagonists, SAR studies on thiohydantoins derived from isothiocyanates revealed that various substituents on the N1-phenyl ring are well-tolerated. nih.gov Analogues with 4-cyano, 4-nitro, and 4-trifluoromethyl groups on the phenyl ring all retained significant activity, with the 4-trifluoromethyl analogue showing slightly increased potency. nih.gov This indicates that for AR antagonism, electron-withdrawing groups are favorable. Furthermore, in a series of inhibitors for Mycobacterium tuberculosis, the replacement of a phenylacetic acid derivative with a phenylurea analogue (inserting a nitrogen atom) led to compounds with good inhibitory activity against the target enzyme. uq.edu.au These examples from different therapeutic areas illustrate that the biological activity of aromatic isothiocyanate analogues is highly dependent on the nature and position of substituents on the phenyl ring, and the specific biological target being investigated.
Compound Index
Biological Activities and Pharmacological Investigations of 4 Benzyloxyphenyl Isothiocyanate and Its Derivatives
Antimicrobial Efficacy and Mechanisms of Action
Isothiocyanates are recognized as promising natural antimicrobial agents, with activity against a wide array of microorganisms. nih.gov Their potential as an alternative to conventional antibiotics is an area of active research, driven by the global challenge of antimicrobial resistance. plos.orgnih.gov The antimicrobial action of ITCs has been documented against both plant and foodborne pathogens as well as human pathogens. nih.gov
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Organisms
Research on isothiocyanates demonstrates a broad antibacterial spectrum, with efficacy against both Gram-positive and Gram-negative bacteria. nih.govscialert.net Studies on Benzyl (B1604629) Isothiocyanate (BITC), a structural analogue of 4-Benzyloxyphenyl Isothiocyanate, have shown varied but potent effects. Some investigations indicate that BITC vapor exhibits higher antibacterial activity against Gram-positive bacteria, including lactic acid bacteria, when compared to allyl isothiocyanate (AIT). nih.govresearchgate.net Conversely, other studies highlight BITC's potent bactericidal activity specifically against Gram-negative bacteria, including oral pathogens like Aggregatibacter actinomycetemcomitans and the opportunistic pathogen Pseudomonas aeruginosa. plos.org
The antibacterial activity of various ITCs against a range of bacteria is well-documented. For instance, BITC has shown significant inhibitory and bactericidal effects against Shiga toxin-producing Escherichia coli strains. mdpi.com Furthermore, derivatives of benzyl isothiocyanate isolated from medicinal plants have demonstrated broad-spectrum activity. Crude aqueous and methanolic extracts from Moringa oleifera seeds, which contain the derivative 4-(α-L-rhamnopyranosyloxyl)-benzyl isothiocyanate, were effective against a panel of both Gram-positive (Streptococcus sp.) and Gram-negative (Klebsiella pneumoniae, Proteus vulgaris, Escherichia coli, Pseudomonas fluorescens) orthopedic wound isolates. scialert.net
Table 1: Antibacterial Spectrum of Benzyl Isothiocyanate (BITC) and its Derivatives
| Bacterial Type | Organism | Compound | Observed Effect | Citation |
|---|---|---|---|---|
| Gram-Positive | Streptococcus sp. | 4-(α-L-rhamnopyranosyloxyl)-benzyl isothiocyanate (in extract) | Inhibition | scialert.net |
| Gram-Positive | General | BITC Vapor | Higher activity than AIT | nih.govresearchgate.net |
| Gram-Negative | Aggregatibacter actinomycetemcomitans | BITC | Bactericidal | plos.org |
| Gram-Negative | Porphyromonas gingivalis | BITC | Bactericidal | plos.org |
| Gram-Negative | Pseudomonas aeruginosa | BITC | Bactericidal | plos.org |
| Gram-Negative | Escherichia coli (Shiga toxin-producing) | BITC | High inhibitory and bactericidal activity | mdpi.com |
Cellular Targets and Disruptive Effects on Bacterial Metabolism
The primary mechanism of action for isothiocyanates is attributed to the high electrophilicity of the central carbon atom in the –N=C=S group. nih.gov This allows ITCs to readily react with cellular thiols, particularly the cysteine residues in proteins and low-molecular-weight thiols like glutathione (B108866), forming dithiocarbamate (B8719985) derivatives. nih.gov This covalent modification leads to a loss of protein structure and function, triggering a cascade of disruptive effects on cellular processes. nih.govasm.org
Studies on BITC's effect on Campylobacter jejuni revealed that the compound targets a large number of thiol-containing proteins, leading to widespread effects on metabolism and electron transport. nih.gov This results in the disruption of major metabolic functions and ultimately cell death. nih.gov Specific metabolic consequences observed following BITC treatment include the progressive impairment of oxygen consumption. nih.gov In Escherichia coli, treatment with a related compound, 2-(4-hydroxyphenyl)ethyl isothiocyanate, led to a marked reduction in cellular ATP concentration. tandfonline.com Beyond metabolic disruption, ITCs can also directly damage cellular structures. For example, BITC has been shown to induce the loss of bacterial membrane integrity, causing protrusions on the cell surface that increase over time. nih.govmdpi.com
Modulation of Biofilm Formation
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. frontiersin.org Biofilm formation is a significant factor in antibiotic resistance and the persistence of chronic infections. frontiersin.orgmdpi.com Certain isothiocyanates have demonstrated the ability to interfere with biofilm development. For instance, sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) have been shown to inhibit bacterial quorum sensing, a cell-to-cell communication system that regulates biofilm formation, and reduce biofilm development in P. aeruginosa. nih.gov While direct studies on this compound are limited, the activity of related ITCs suggests a potential role in biofilm modulation. The ability to disrupt or prevent biofilm formation represents a crucial therapeutic strategy for combating persistent bacterial infections. mdpi.comchiet.edu.egnih.gov
In Vitro and In Vivo Comparative Studies with Established Antimicrobials
The antimicrobial potential of ITCs has been validated in comparative studies against established antibiotics. An in vivo study using a mouse model of Pseudomonas aeruginosa infection directly compared the efficacy of BITC with gentamycin sulfate (B86663) (a positive control antibiotic) and ceftiofur (B124693) hydrochloride (a negative control). plos.orgnih.govnih.gov The results indicated that BITC exhibited antimicrobial activity comparable or even superior to that of gentamycin sulfate. plos.orgnih.gov
Furthermore, crude extracts from Moringa oleifera seeds, containing benzyl isothiocyanate derivatives, showed favorable inhibitory effects when compared with standard reference antibiotics against various wound isolates. scialert.net The minimum inhibitory concentration (MIC) for the methanolic extract ranged from 0.875 to 2.5 µg/mL. scialert.net In a different context, the efficacy of BITC vapor for food preservation was compared to that of allyl isothiocyanate (AIT) vapor, demonstrating that BITC has distinct antimicrobial properties that could be harnessed for specific applications. nih.govresearchgate.net These comparative studies underscore the potential of benzyl isothiocyanates and their derivatives as viable alternatives or adjuncts to conventional antimicrobial therapies. plos.org
Anticancer Potential and Molecular Pathways
Isothiocyanates are among the most extensively studied phytochemicals for cancer prevention and therapy. nih.govuq.edu.auuea.ac.uk Epidemiological studies have suggested an inverse correlation between the consumption of cruciferous vegetables rich in ITCs and the risk of various cancers. nih.govnih.gov These compounds exert their antitumor effects through a variety of mechanisms, including the modulation of carcinogen metabolism, inhibition of cell proliferation, and induction of programmed cell death. nih.govwaocp.orgmdpi.com A derivative of this compound, 4-[(α-L-Rhamnosyloxy) benzyl] isothiocyanate (MIC-1), has been specifically identified for its anti-renal cancer activity. frontiersin.org
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism underlying the anticancer activity of isothiocyanates is their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govuq.edu.aumdpi.com This prevents the uncontrolled proliferation that is characteristic of tumors.
Research on BITC has demonstrated its efficacy in inducing apoptosis and cell cycle arrest across multiple cancer cell lines. In human pancreatic cancer cells, BITC was found to generate reactive oxygen species (ROS), which in turn activates mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38. nih.gov This activation is crucial for the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov Similarly, in murine mammary carcinoma cells, BITC was shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest. nih.gov The underlying mechanism in this model involves the regulation of the Wnt/β-catenin signaling pathway. nih.gov
The derivative MIC-1 (4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate) has been shown to significantly inhibit the growth of several renal cell carcinoma (RCC) lines while being non-toxic to normal renal cells. frontiersin.org MIC-1 was found to induce apoptosis and cell cycle arrest in 786-O and 769-P RCC cells. frontiersin.org This was accompanied by an increase in the Bax/Bcl-2 ratio, a key indicator of apoptosis induction. frontiersin.org The molecular mechanism was identified as the inhibition of the PTP1B-mediated Src/Ras/Raf/ERK signaling pathway. frontiersin.org
Table 2: Effects of Benzyl Isothiocyanate (BITC) and its Derivatives on Cell Cycle and Apoptosis
| Cell Line | Compound | Effect | Molecular Pathway/Mediators | Citation |
|---|---|---|---|---|
| Human Pancreatic Cancer (Capan-2) | BITC | G2/M Arrest, Apoptosis | ROS Generation, MAPK (ERK, JNK, p38) Activation | nih.gov |
| Murine Mammary Carcinoma (4T1-Luc) | BITC | Cell Cycle Arrest, Apoptosis | Wnt/β-catenin Pathway Regulation | nih.gov |
| Human Non-Small Cell Lung Cancer (L9981) | BITC | Apoptosis | Caspase-3 Activation, MAPK (JNK, ERK, p38) Phosphorylation | cambridge.org |
| Human Acute Myeloid Leukemia (SKM-1) | BITC | Decreased Bax, Increased Bcl-2 & Mcl-1 | Bcl-2 Family Proteins | mdpi.com |
Role of Reactive Oxygen Species (ROS) in Cytotoxicity
The cytotoxic effects of isothiocyanates, including benzyl isothiocyanate (BITC), a related compound, are often linked to the generation of reactive oxygen species (ROS) within cancer cells. nih.govmdpi.com Studies have shown that treatment with BITC leads to an accumulation of intracellular ROS. mdpi.comnih.gov This increase in ROS can disrupt cellular processes and trigger apoptotic cell death. For instance, in gastric adenocarcinoma cells, BITC-induced cell death was associated with the production of ROS, leading to mitochondrial dysfunction. mdpi.comnih.gov The role of ROS in this process is further supported by the observation that the antioxidant glutathione (GSH) can partially reverse the cytotoxic effects of BITC. mdpi.com Similarly, in canine lymphoma and leukemia cells, BITC was found to induce ROS accumulation, and the use of the glutathione precursor N-acetyl-l-cysteine counteracted the compound's effects, confirming the involvement of oxidative stress. nih.gov
The generation of ROS appears to be an early event in the cytotoxic mechanism of BITC. In pancreatic cancer cells, ROS were detected as early as 30 minutes after treatment, preceding the activation of downstream signaling pathways. nih.gov This rapid ROS production is attributed to the depletion of intracellular glutathione (GSH) levels. nih.gov
Activation of Mitogen-Activated Protein Kinases (MAPKs)
A key consequence of increased ROS levels is the activation of mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov The MAPK family, which includes extracellular signal-regulated protein kinase (ERK), c-jun N-terminal kinase (JNK), and p38, plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and apoptosis. nih.govplos.org
In human pancreatic cancer cells, BITC treatment has been shown to activate all three major MAPK family members. nih.gov The activation of these kinases, specifically the phosphorylation of ERK, JNK, and p38, is a critical step in mediating the downstream effects of BITC, including cell cycle arrest and apoptosis. nih.gov Interestingly, the different MAPK pathways appear to have distinct roles. For example, in pancreatic cancer cells, BITC-mediated G2/M cell cycle arrest was primarily driven by ERK activation, while apoptosis was mediated by the activation of ERK, JNK, and p38. nih.gov This suggests a complex interplay between these signaling pathways in determining the ultimate fate of the cancer cell. The link between ROS and MAPK activation has also been established, with studies showing that ROS generation leads to the activation of ERK and JNK. nih.gov
Impact on Mitochondrial Membrane Potential
Mitochondria are central to cellular energy production and are also key regulators of apoptosis. The mitochondrial membrane potential (Δψm) is a critical indicator of mitochondrial health and function. plos.org A loss or disruption of Δψm is often an early event in the apoptotic cascade.
Research has indicated that isothiocyanates can impact the mitochondrial membrane potential. In gastric adenocarcinoma cells, BITC-induced apoptosis was linked to mitochondrial dysfunction, a process often associated with changes in Δψm. mdpi.comnih.gov While direct studies on this compound are limited, the actions of related compounds like curcuminoids have been shown to cause a significant decrease in mitochondrial membrane potential. nih.gov This disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further propagating the cell death signal.
DNA Damage Induction
In addition to inducing oxidative stress and activating signaling pathways, isothiocyanates can also directly cause damage to cellular DNA. nih.govnih.gov This genotoxic effect is another important mechanism contributing to their anticancer activity.
Treatment of cancer cells with BITC has been shown to induce DNA damage. nih.govnih.gov A key marker of DNA double-strand breaks is the phosphorylation of the histone variant H2AX, forming γH2AX. Studies have demonstrated a significant increase in γH2AX levels in canine lymphoma and leukemia cells following BITC treatment, indicating the induction of DNA damage. nih.gov Importantly, this DNA damage appears to be a primary effect of the compound and not a consequence of apoptosis itself. nih.gov In human pancreatic cancer cells, BITC treatment also led to a marked increase in H2A.x phosphorylation, further confirming its DNA-damaging capabilities. nih.gov This DNA damage can trigger cell cycle arrest, providing time for the cell to repair the damage, or, if the damage is too severe, lead to the initiation of apoptosis. nih.gov
Selective Toxicity Towards Cancer Cell Lines
A crucial aspect of any potential anticancer agent is its ability to selectively target cancer cells while minimizing harm to normal, healthy cells. Several studies have indicated that isothiocyanates exhibit such selective cytotoxicity.
For example, a derivative of this compound, 4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl isothiocyanate, demonstrated significant cytotoxicity against human colon carcinoma (Caco-2) and liver hepatocellular carcinoma (HepG2) cell lines, while showing much lower toxicity towards the non-cancerous Human Embryonic Kidney (HEK293) cell line. researchgate.net Similarly, research on benzyl isothiocyanate (BITC) has shown that it can suppress the proliferation of human pancreatic cancer cells without being toxic to normal pancreatic epithelial cells. nih.gov Furthermore, BITC has been observed to preferentially induce cytotoxic effects in proliferating cells compared to quiescent (non-dividing) cells. nih.gov This selectivity is a highly desirable characteristic for a chemotherapeutic agent, as it suggests a wider therapeutic window and potentially fewer side effects.
Table 1: Selective Cytotoxicity of an Isothiocyanate Derivative
| Cell Line | Cell Type | IC50 (µg/mL) |
| Caco-2 | Colon Carcinoma | 45 |
| HepG2 | Liver Hepatocellular Carcinoma | 60 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 224 |
| Data derived from a study on 4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl isothiocyanate. researchgate.net |
Anti-inflammatory Properties and Immunomodulation
Beyond their anticancer activities, isothiocyanates also possess significant anti-inflammatory and immunomodulatory properties. nih.govresearchgate.net Inflammation is a complex biological response that, when chronic, can contribute to the development of various diseases, including cancer. The ability of isothiocyanates to modulate inflammatory pathways is therefore of great interest.
Inhibition of Inflammatory Cytokines
Cytokines are small proteins that play a critical role in cell signaling, particularly in the immune system. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response. mdpi.combmbreports.org Dysregulation of these cytokines is implicated in numerous inflammatory conditions.
Isothiocyanates, including sulforaphane, a well-studied analogue, have been shown to suppress the production of these pro-inflammatory cytokines. nih.gov This inhibition of inflammatory cytokine production is a key mechanism underlying the anti-inflammatory effects of these compounds. By reducing the levels of TNF-α, IL-1β, and IL-6, isothiocyanates can help to dampen the inflammatory cascade and mitigate its detrimental effects.
Modulation of Macrophage Migration Inhibitory Factor (MIF) Activity
Isothiocyanates (ITCs) are recognized as potent inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine involved in a wide array of inflammatory and autoimmune diseases, as well as cancer. nih.govnih.gov MIF possesses a unique tautomerase enzymatic activity, which, while not fully understood in its physiological context, serves as a key target for inhibitors. nih.govresearchgate.net The inhibition of this enzymatic activity has been shown to correlate with the blockage of MIF's pro-inflammatory and growth-promoting biological functions. nih.gov
The primary mechanism by which ITCs inhibit MIF is through the covalent modification of its N-terminal proline residue (Pro-1). nih.govresearchgate.netpdbj.org This proline is located at the enzyme's active site and functions as a catalytic base. The electrophilic carbon of the isothiocyanate group in compounds like this compound forms a covalent adduct with the secondary amine of Pro-1, creating a thiourea (B124793) linkage. nih.gov This irreversible modification of the catalytic residue abolishes the tautomerase activity of MIF. nih.gov
Studies on various isothiocyanates, including the structurally similar Benzyl isothiocyanate (BITC), have elucidated the specifics of this interaction. For instance, BITC was found to inhibit the tautomerase activity of both human and murine MIF completely at a concentration of 10 µM. nih.gov The inhibitory potency varies among different ITCs, highlighting the influence of the substituent group attached to the isothiocyanate moiety.
Table 1: Inhibitory Concentration (IC50) of Various Isothiocyanates against MIF Tautomerase Activity
| Isothiocyanate (ITC) | IC50 (µM) |
|---|---|
| Benzyl isothiocyanate (BITC) | 0.79 |
| Allyl isothiocyanate (AITC) | 3.69 |
| Ethyl isothiocyanate (EITC) | 11.10 |
| Methyl isothiocyanate (MITC) | 1.43 |
| 2-Phenylethyl isothiocyanate (PEITC) | 3.09 |
This table presents data for illustrative isothiocyanates to demonstrate structure-activity relationships. Data sourced from a study on ITC-based MIF inhibitors. nih.gov
This covalent modification at Pro-1 can induce conformational changes in the MIF protein, which in turn interferes with its ability to bind to its cell surface receptor, CD74. researchgate.net By blocking this interaction, ITCs can inhibit downstream signaling pathways, such as Akt phosphorylation, that are responsible for many of MIF's pro-survival and pro-inflammatory effects. nih.gov The modification by ITCs like BITC has been shown to be specific to the catalytically active, trimeric form of MIF and does not disrupt its quaternary structure. nih.gov
Interaction with Cellular Thiols and Protein Modification
The isothiocyanate group is highly electrophilic, making it reactive toward a variety of nucleophilic groups in cells, most notably the thiol (sulfhydryl) groups of cysteine residues in proteins and low-molecular-weight thiols like glutathione (GSH). asm.orgnih.gov This reactivity is a central aspect of the mechanism of action for this compound and its derivatives.
The reaction of the isothiocyanate with a thiol group results in the formation of a dithiocarbamate adduct. asm.orgthermofisher.com This covalent modification can profoundly alter the structure and function of the target protein. asm.org Given that cysteine residues are often critical components of enzyme active sites and regulatory domains, their modification can lead to enzyme inhibition, disruption of protein-protein interactions, and altered signal transduction. nih.gov For example, studies with benzyl isothiocyanate (BITC) have shown it can inhibit the antioxidant enzyme glutathione reductase (GR) by selectively modifying a cysteine residue (Cys61) at the active site. nih.gov
Beyond cysteine, ITCs can also react with the ε-amino group of lysine (B10760008) residues, forming a stable thiourea. plos.orgresearchgate.net While this reaction is generally slower than the reaction with thiols, it represents another significant pathway for protein modification. researchgate.net The consequence of modifying lysine's primary amine is the neutralization of its positive charge, which can disrupt electrostatic interactions critical for protein structure and function. plos.org
The extensive modification of cellular proteins by ITCs can lead to a state of cellular stress. In some cases, this can trigger a heat shock response and lead to the accumulation of aggregated or misfolded proteins. asm.orgnih.gov The depletion of the cellular glutathione pool through conjugation with ITCs also disrupts the cell's redox balance, making it more susceptible to oxidative damage. asm.org This interaction with cellular thiols is a key mechanism underlying the cytotoxic effects of ITCs observed in various cancer cell lines. asm.orgnih.gov
Antioxidant Effects and Oxidative Stress Modulation
Isothiocyanates, including this compound, exhibit a dual role in modulating cellular redox status, acting as both indirect antioxidants and potent pro-oxidants depending on the cellular context and concentration. asm.orgnih.gov
At lower, sub-toxic concentrations, ITCs can exert protective, antioxidant effects. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione reductase. mdpi.comresearchgate.net By reacting with specific cysteine sensors on Keap1, the main negative regulator of Nrf2, ITCs promote the release and nuclear translocation of Nrf2, thereby bolstering the cell's antioxidant defenses. This mechanism is considered a key contributor to the chemopreventive properties of dietary ITCs. mdpi.comnih.gov
Conversely, at higher concentrations, ITCs often function as pro-oxidants, inducing significant oxidative stress, particularly in cancer cells which already have a high basal level of reactive oxygen species (ROS). nih.govmdpi.com This pro-oxidant activity stems from several mechanisms:
Glutathione Depletion: As potent electrophiles, ITCs rapidly react with and deplete the intracellular pool of glutathione (GSH), a critical cellular antioxidant. asm.orgmdpi.com This compromises the cell's ability to neutralize ROS.
Mitochondrial Damage: ITCs can target mitochondrial proteins, disrupting the electron transport chain and leading to the leakage of ROS. asm.orgnih.gov
Direct ROS Generation: The metabolic processing of ITC-glutathione conjugates can sometimes lead to a redox cycling process that generates ROS. mdpi.com
This induction of overwhelming oxidative stress can trigger cellular damage, including DNA damage and lipid peroxidation, ultimately leading to the activation of apoptotic cell death pathways. mdpi.comfrontiersin.org The ability of ITCs like phenethyl isothiocyanate (PEITC) to enhance ROS levels has been shown to synergize with other anticancer agents, increasing their cytotoxicity in cancer cells. frontiersin.org This selective vulnerability of cancer cells to further oxidative insults is a promising strategy in cancer therapy. researchgate.net
Analytical Techniques and Methodological Advancements for Isothiocyanate Research
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are fundamental in separating 4-Benzyloxyphenyl isothiocyanate from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary methods employed.
High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometric Detection
HPLC is a cornerstone for the analysis of isothiocyanates, including this compound. mdpi.com This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For quantification and purity assessment, HPLC is often coupled with Ultraviolet-Visible (UV-Vis) and Mass Spectrometric (MS) detectors.
HPLC with UV-Vis Detection: This method is widely used for the analysis of isothiocyanates. mdpi.comnih.gov The isothiocyanate functional group possesses a chromophore that absorbs UV light, allowing for detection and quantification. nih.gov The selection of an appropriate wavelength is critical for sensitivity. For instance, in the analysis of benzyl (B1604629) isothiocyanate, a related compound, detection has been carried out at 190 nm. nih.gov The mobile phase composition, typically a mixture of acetonitrile (B52724) and water, and the type of stationary phase, such as a C18 column, are optimized to achieve sharp and well-defined peaks. nih.gov Method validation according to ICH guidelines ensures accuracy, precision, and robustness. nih.gov
HPLC with Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer provides a higher degree of selectivity and sensitivity. This is particularly useful for complex matrices where co-eluting impurities might interfere with UV detection. mdpi.com MS detection identifies compounds based on their mass-to-charge ratio, providing confirmation of the molecular weight of this compound (241.31 g/mol ). nih.gov Tandem mass spectrometry (MS/MS) can further be used for structural confirmation by analyzing fragment ions. wur.nl Derivatization with reagents like phenyl isothiocyanate (PITC) can be employed to enhance the UV absorbance and ionization efficiency of certain analytes, although this is more common for compounds lacking a strong chromophore. scholarsresearchlibrary.com
A typical HPLC method for isothiocyanate analysis would involve a reversed-phase C18 column with a gradient elution system. The mobile phase could consist of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol (B129727). wur.nlanalis.com.my
Table 1: HPLC Parameters for Isothiocyanate Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size nih.gov |
| Mobile Phase | Acetonitrile and Water (often with acid modifier) nih.govwur.nl |
| Detection | UV-Vis (e.g., 190-250 nm) or Mass Spectrometry (MS) nih.govwur.nl |
| Flow Rate | 0.5 - 1.0 mL/min nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isothiocyanates
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While many isothiocyanates are volatile, some, particularly those with higher molecular weights or polar functional groups, may require derivatization to increase their volatility for GC analysis. nih.govalwsci.com this compound, due to its benzyl group, possesses some volatility.
In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer for detection and identification. nih.gov The resulting mass spectrum provides a molecular fingerprint of the compound, aiding in its identification. nih.gov It's important to control the injector temperature to prevent thermal degradation of thermally labile isothiocyanates. mdpi.com For instance, higher initial temperatures can lead to the conversion of some isothiocyanates into other compounds. mdpi.com
While direct GC-MS analysis of this compound is feasible, challenges such as thermal degradation must be considered. mdpi.comupb.ro The technique is highly sensitive, with detection limits often in the nanogram per milliliter range for some isothiocyanates. upb.ro
Table 2: General GC-MS Parameters for Isothiocyanate Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Capillary column, e.g., VF-5ms (30 m x 0.25 mm x 0.25 µm) upb.ro |
| Injector Temperature | 250°C (optimized to prevent degradation) upb.ro |
| Oven Program | Temperature gradient, e.g., 50°C held for 5 min, then ramped upb.ro |
| Carrier Gas | Helium or Nitrogen |
| Detection | Mass Spectrometry (Electron Ionization) nih.govupb.ro |
Supercritical Fluid Chromatography (SFC) in Isothiocyanate Analysis
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comijarsct.co.in This technique is particularly advantageous for the analysis of thermolabile and non-volatile compounds that are challenging for GC, and for providing different selectivity compared to HPLC. rjstonline.com
SFC offers faster analysis times and reduced solvent consumption compared to HPLC. researchgate.net The properties of the supercritical fluid mobile phase, such as density and solvating power, can be easily tuned by changing the pressure and temperature, allowing for fine-tuning of the separation. waters.com For the analysis of polar compounds like some isothiocyanates, a polar co-solvent (modifier) such as methanol is often added to the carbon dioxide mobile phase. researchgate.netshimadzu.com
SFC has been successfully applied to the analysis of glucosinolate degradation products, which include isothiocyanates. nih.gov The technique can be used for both analytical and preparative scale separations, allowing for the isolation of pure compounds for further characterization. nih.gov Given the structure of this compound, SFC presents a viable and efficient alternative to HPLC for its analysis and purification. researchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. researchgate.net Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the phenyl and benzyloxy groups, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) protons of the benzyloxy group.
¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show signals for each unique carbon atom, including the characteristic signal for the isothiocyanate carbon (-N=C=S). The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei, allowing for detailed structural assignment. researchgate.netnih.gov Two-dimensional NMR techniques can be used to further confirm the structure by showing correlations between different nuclei. nih.gov
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | Aromatic protons (phenyl & benzyloxy): ~7.0-7.5 ppm, Methylene protons (-CH₂-): ~5.1 ppm |
| ¹³C NMR | Isothiocyanate carbon (-NCS): ~130-140 ppm, Aromatic carbons: ~115-160 ppm, Methylene carbon (-CH₂-): ~70 ppm |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit a strong and characteristic absorption band for the isothiocyanate (-N=C=S) group, typically in the range of 2000-2200 cm⁻¹. spectroscopyonline.com Other characteristic peaks would include those for the C-O-C ether linkage and the aromatic C-H and C=C bonds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of this compound is characterized by absorption bands arising from the π-systems of the aromatic rings and the isothiocyanate group. nih.gov This information is particularly useful for quantitative analysis using HPLC with a UV-Vis detector, as the absorbance is proportional to the concentration of the compound. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzyl isothiocyanate |
| Phenyl isothiocyanate |
| 4-hydroxybenzyl isothiocyanate |
| Acetonitrile |
| Water |
| Methanol |
| Carbon dioxide |
| Formic acid |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable technique for the structural elucidation of isothiocyanates, providing precise molecular weight determination and valuable information on fragmentation patterns. For this compound, which has a molecular formula of C14H11NOS, the nominal mass is approximately 241 daltons. High-resolution mass spectrometry can confirm this elemental composition with high accuracy.
When subjected to ionization techniques like electron impact (EI) in Gas Chromatography-Mass Spectrometry (GC-MS), this compound will generate a molecular ion peak (M+) corresponding to its molecular weight. nih.gov Subsequent fragmentation of this molecular ion provides a characteristic mass spectrum that serves as a fingerprint for the compound. The fragmentation of isothiocyanates is influenced by the structure of the R-group attached to the -N=C=S functional group. libretexts.org For aromatic isothiocyanates, fragmentation often involves cleavages at the benzylic position and within the isothiocyanate moiety itself. raco.cat In the case of this compound, characteristic fragment ions would be expected from the loss of the benzyl group, cleavage of the ether linkage, and fragmentation of the phenyl isothiocyanate core. raco.cat Tandem mass spectrometry (MS/MS) further refines this analysis by selecting the molecular ion and subjecting it to collision-induced dissociation (CID), which generates specific product ions that are crucial for unambiguous identification, especially in complex biological matrices. nih.govacs.org
Derivatization Strategies for Enhanced Analytical Detection
The direct analysis of isothiocyanates, including this compound, can be challenging due to several factors. These compounds can exhibit chemical instability, high volatility, and often lack strong chromophores for UV detection or efficient ionization moieties for mass spectrometry. mdpi.comnih.gov To overcome these limitations, derivatization strategies are widely employed. mdpi.com Chemical derivatization involves reacting the isothiocyanate with a specific reagent to form a more stable, easily detectable, and chromatographically amenable product. rsc.org This approach not only enhances detection sensitivity and selectivity but also improves the accuracy and reproducibility of quantification in complex samples. nih.govnih.gov
Pre-column and On-tissue Chemical Derivatization for LC-MS and MSI
Pre-column Derivatization for LC-MS: Pre-column derivatization is a common strategy in liquid chromatography-mass spectrometry (LC-MS) to improve the analytical characteristics of isothiocyanates. mdpi.com This involves reacting the analyte with a derivatizing agent before its introduction into the LC system. For instance, numerous isothiocyanates are poorly soluble in the aqueous mobile phases used in reversed-phase liquid chromatography (RP-LC), which can lead to precipitation and inaccurate quantification. nih.gov Derivatization with polar reagents like mercaptoethanol can form more water-soluble derivatives, preventing on-column precipitation and improving chromatographic performance. nih.gov
Another widely used pre-column derivatization approach for isothiocyanates is the reaction with thiol-containing molecules, such as N-acetyl-L-cysteine (NAC). nih.govmostwiedzy.pl This reaction forms a stable dithiocarbamate (B8719985) product that is readily ionizable, significantly enhancing detection in electrospray ionization mass spectrometry (ESI-MS). nih.govwur.nlacs.org This method has been successfully validated for the simultaneous analysis of multiple isothiocyanates and their precursor glucosinolates. nih.govwur.nl Similarly, reaction with ammonia (B1221849) can convert isothiocyanates into their corresponding thiourea (B124793) derivatives, which possess a UV-absorbing chromophore and are suitable for LC-MS analysis. nih.gov
On-tissue Chemical Derivatization for Mass Spectrometry Imaging (MSI): Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. alfa-chemistry.comnih.gov However, the detection of certain small molecules like isothiocyanates can be hampered by low abundance, poor ionization efficiency, or signal suppression from the complex tissue matrix. nih.govulster.ac.ukmaastrichtuniversity.nl On-tissue chemical derivatization (OTCD) addresses these challenges by applying a derivatizing reagent directly onto the tissue section prior to MSI analysis. alfa-chemistry.comnih.govresearchgate.net
The reagent reacts with the target analyte, attaching a tag that improves its ionization efficiency and shifts its mass-to-charge ratio (m/z) to a region of the spectrum with less interference. nih.govulster.ac.uk While OTCD has been extensively used for functional groups like amines, hydroxyls, and carbonyls, the principle is applicable to isothiocyanates. alfa-chemistry.com Reagents that react specifically with the isothiocyanate group can be employed to map its distribution within biological tissues, providing crucial insights into its localization and metabolism. nih.gov The selection of the derivatization reagent and its application method are critical to ensure an efficient reaction without causing significant delocalization of the analyte within the tissue. researchgate.net
Specific Reagents for Isothiocyanate Tagging and Signal Enhancement
A variety of reagents have been developed for the specific derivatization of isothiocyanates to enhance their analytical detection. rsc.org The choice of reagent depends on the analytical platform (e.g., LC-UV, LC-MS, GC-MS) and the specific requirements of the analysis.
Amines and Amino Acids: Reagents like ammonia are used to convert isothiocyanates into thiourea derivatives. nih.gov This adds a UV-active chromophore and a readily ionizable group suitable for LC-MS. nih.gov N-acetyl-L-cysteine (NAC) is particularly effective for LC-MS analysis, forming dithiocarbamates that ionize well in ESI sources. nih.govmostwiedzy.pl
Thiols: 1,2-Benzenedithiol reacts with isothiocyanates in a cyclocondensation reaction to form a stable, colored product, which has been used for spectrophotometric and chromatographic quantification of total isothiocyanates. mdpi.com Mercaptoethanol is used to create more polar derivatives to improve solubility in RP-LC mobile phases. nih.gov
Isothiocyanates as Derivatizing Agents: Interestingly, isothiocyanates themselves, such as Phenyl isothiocyanate (PITC, also known as Edman's reagent), are widely used to derivatize primary and secondary amines, including amino acids and peptides. acs.orgresearchgate.netdntb.gov.uarsc.org This reaction forms phenylthiourea (B91264) derivatives, which can be detected by UV or MS. rsc.org Other isothiocyanate reagents like 3-pyridyl isothiocyanate have been developed to introduce a permanent positive charge, significantly enhancing ESI-MS sensitivity. rsc.orgresearchgate.net Fluorescein isothiocyanate (FITC) is a classic reagent used to attach a fluorescent tag to amines for highly sensitive detection. thermofisher.comscience.govrsc.org
Below is a table summarizing common derivatization reagents for isothiocyanates.
| Reagent Class | Specific Reagent | Derivative Formed | Purpose of Derivatization | Analytical Technique |
| Amines | Ammonia | Thiourea | Adds UV chromophore, improves ionization nih.gov | LC-UV, LC-MS |
| N-acetyl-L-cysteine (NAC) | Dithiocarbamate | Enhances ionization, improves stability nih.govmostwiedzy.pl | LC-MS | |
| Thiols | 1,2-Benzenedithiol | Cyclic Dithiol Thione | Forms colored product for quantification mdpi.com | Spectrophotometry, HPLC |
| Mercaptoethanol | Thiourethane | Increases polarity and water solubility nih.gov | RP-LC | |
| Isothiocyanates | Phenyl isothiocyanate (PITC) | Phenylthiourea | Derivatization of amines for analysis rsc.org | HPLC, LC-MS |
| 3-Pyridyl isothiocyanate | Pyridylthiourea | Introduces a permanent charge for MS signal enhancement researchgate.net | LC-MS | |
| Fluorescein isothiocyanate (FITC) | Fluoresceinyl-thiourea | Adds a fluorescent tag for sensitive detection thermofisher.comrsc.org | Fluorescence Detection, HPLC |
Method Validation for Reproducibility and Reliability in Isothiocyanate Analysis
For any quantitative analytical method to be considered scientifically sound, it must undergo rigorous validation to ensure its reproducibility and reliability. eurachem.orguantwerpen.be Method validation for isothiocyanate analysis, whether direct or involving derivatization, follows established guidelines (e.g., ICH) and assesses several key performance characteristics. eurachem.orguantwerpen.be
The validation process typically includes:
Linearity: Demonstrating that the analytical response is directly proportional to the concentration of the analyte over a specific range. For example, a validated HPLC method for goitrin, an isothiocyanate derivative, showed linearity in the range of 0.0077–3.0965 μmol/mL. uantwerpen.be An LC-MS/MS method for benzyl isothiocyanate metabolites was linear from 21–183 nM depending on the specific metabolite. nih.gov
Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-day precision): The agreement between results within a short period. For an isothiocyanate mercapturic acid assay, the repeatability RSD was 12%, 6%, and 3% at concentrations of 1.04, 10.5, and 313 µM, respectively. nih.gov
Reproducibility (Inter-day precision): The agreement between results over a longer period, often with different analysts and equipment. The same study reported reproducibility RSDs of 19%, 14%, and 8% for the same concentration levels. nih.gov A method for various isothiocyanates using NAC derivatization reported intraday precision of ≤10% RSD and interday precision of ≤16% RSD. nih.gov
Accuracy: The closeness of the measured value to the true value. It is often determined by spike and recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. For a goitrin assay, the recovery was 100.6%. uantwerpen.be For isothiocyanate mercapturic acids, recoveries were 103-104%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. A validated method for various isothiocyanates reported LODs of 0.9–2.6 μM after NAC derivatization. nih.gov An HS-SPME-GC/FID method for allyl isothiocyanate had an LOD of 0.11 μg kg⁻¹ and an LOQ of 0.33 μg kg⁻¹. acs.org
Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. acs.org
Successful validation ensures that the analytical method is fit for its intended purpose, providing confidence in the data generated for isothiocyanate research. eurachem.orgnih.gov
Biotechnological and Translational Research Applications of 4 Benzyloxyphenyl Isothiocyanate
Potential in Therapeutic Development and Drug Discovery
The isothiocyanate (-N=C=S) functional group is a key feature of many compounds investigated for their therapeutic potential, particularly in cancer research. asm.orgnih.gov While research on 4-Benzyloxyphenyl isothiocyanate is still emerging, the broader family of isothiocyanates, especially benzyl (B1604629) isothiocyanate (BITC), has been the subject of extensive study. nih.govrsc.org These studies provide a strong foundation for the potential therapeutic applications of its derivatives.
Isothiocyanates are known to exhibit anticancer properties by influencing multiple signaling pathways involved in cell cycle arrest, apoptosis (programmed cell death), and the inhibition of metastasis and angiogenesis. nih.gov For instance, BITC has shown effectiveness in preclinical studies against various cancers. nih.govnih.gov It is believed to work by inducing oxidative stress in cancer cells and causing DNA damage. mdpi.com Studies have shown that BITC can inhibit the proliferation of cancer cells and induce apoptosis. mdpi.comacs.org The anticancer activity of isothiocyanates is often linked to their ability to react with thiol-containing proteins, leading to widespread effects on cellular metabolism and function. asm.org
The development of novel isothiocyanate derivatives is an active area of drug discovery. mdpi.com Researchers design and synthesize new compounds to enhance efficacy and selectivity for cancer cells while minimizing toxicity to normal cells. mdpi.com For example, brefeldin A-isothiocyanate derivatives have been synthesized and tested for their antiproliferative activity against several cancer cell lines, with some showing high selectivity for cervical cancer cells. mdpi.com The benzyloxy group in this compound acts as an electron-donating substituent, which can modulate the reactivity of the isothiocyanate group compared to simpler structures like BITC. This structural modification could influence its biological activity and pharmacokinetic properties, making it a candidate for further investigation in drug discovery programs.
Table 1: Selected Isothiocyanates and Their Investigated Anticancer Activities
| Compound | Cancer Model | Observed Effects |
|---|---|---|
| Benzyl isothiocyanate (BITC) | Canine Lymphoma and Leukemia Cells | Induces apoptosis via ROS accumulation and DNA damage. mdpi.com |
| Benzyl isothiocyanate (BITC) | Anaplastic Thyroid Carcinoma | Slows progression by interacting with autophagy and reducing inflammation. nih.gov |
| Brefeldin A-isothiocyanate derivative (Compound 6) | HeLa (Cervical Cancer) Cells | Potent antiproliferative activity and induction of apoptosis. mdpi.com |
| Benzyl isothiocyanate (BITC) | Human Leukemia HL60 cells | Inhibition of cell proliferation and growth. mdpi.com |
Application in Biosensing and Bioimaging Technologies (e.g., protein labeling)
The high reactivity of the isothiocyanate group with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, makes it a valuable tool for bioconjugation. ontosight.aiacs.org This reaction forms a stable thiourea (B124793) bond, covalently linking the isothiocyanate-containing molecule to the protein. researchgate.net This property is extensively used in biosensing and bioimaging.
Fluorescent dyes containing an isothiocyanate group are widely used as probes for labeling proteins. ontosight.ainih.gov Once attached to a protein of interest, the fluorescent tag allows for the visualization and tracking of the protein within cells and tissues using fluorescence microscopy. ontosight.ai This enables researchers to study protein localization, interactions, and dynamics. ontosight.ai For example, new benzazole isothiocyanate fluorescent dyes have been synthesized for labeling bovine serum albumin, demonstrating high photostability. nih.gov
While specific applications of this compound in this area are not widely documented, its isothiocyanate group makes it suitable for such uses. It can be incorporated into the design of probes and sensors. ontosight.ai Isothiocyanate-based fluorescent probes have been developed for detecting specific biological molecules and monitoring cellular events like the Golgi stress response. nih.gov The development of luminescent transition metal complexes featuring isothiocyanate moieties further expands the toolkit for cellular imaging and labeling biomolecules. acs.org
Table 2: Applications of Isothiocyanate Group in Bioimaging and Biosensing
| Application | Principle | Example Compound Class |
|---|---|---|
| Protein Labeling | The isothiocyanate group reacts with primary amines on proteins to form a stable covalent bond. ontosight.airesearchgate.net | Benzazole isothiocyanate fluorescent dyes. nih.gov |
| Fluorescence Microscopy | Labeled proteins can be visualized to study their location and dynamics within cells. ontosight.ai | 2-(4'-isothiocyanate-2'-hydroxyphenyl)benzoxazole. ontosight.ai |
| Biosensing | Probes with isothiocyanate groups can be designed to detect specific biomolecules or cellular changes. nih.gov | Isothiocyanate-based Golgi-targeting fluorescent probes. nih.gov |
| Bioconjugation | Used to link molecules to biomolecules like bovine serum albumin (BSA) and glutathione (B108866). acs.org | Rhenium(I) complexes with an isothiocyanate moiety. acs.org |
Role in Natural Product Research and Phytochemistry
Isothiocyanates are well-known natural compounds, primarily found in cruciferous vegetables from the Brassicaceae family, such as broccoli, watercress, and mustard. asm.orgoregonstate.edu They are not present in the plant in their active form but as precursors called glucosinolates. oregonstate.edu When the plant tissue is damaged, the enzyme myrosinase is released and hydrolyzes the glucosinolates to form isothiocyanates. oregonstate.eduwikipedia.org
The specific isothiocyanate produced depends on the parent glucosinolate. oregonstate.edu For instance, garden cress is rich in glucotropaeolin, which is the precursor to benzyl isothiocyanate (BITC). oregonstate.edu BITC has also been identified in papaya seeds and the pilu tree. wikipedia.orgacs.org
The study of these natural products is a significant part of phytochemistry. Research focuses on their distribution in the plant kingdom, their biosynthesis, and their biological activities. asm.orgacs.org The potent biological effects of natural isothiocyanates, such as their antimicrobial and anticancer properties, drive research into their mechanisms of action and potential for human health applications. asm.org While this compound itself is primarily a synthetic compound available from chemical suppliers, fishersci.atcalpaclab.com its core structure is related to the naturally occurring BITC. The study of natural isothiocyanates provides the foundational knowledge and impetus for synthesizing and investigating derivatives like this compound for various biotechnological and therapeutic purposes. mdpi.com
Table 3: Natural Sources of Benzyl Isothiocyanate (BITC)
| Natural Source | Precursor Compound |
|---|---|
| Garden Cress (Lepidium sativum) | Glucotropaeolin. oregonstate.edu |
| Papaya (Carica papaya) seeds | Glucotropaeolin. wikipedia.org |
| Pilu tree (Salvadora persica) seeds | Glucotropaeolin. acs.org |
| Mustard plant (Alliaria petiolata) | Glucotropaeolin. acs.org |
Future Directions and Emerging Research Avenues for 4 Benzyloxyphenyl Isothiocyanate
Exploration of Novel Synthetic Pathways and Analogues
The future development of 4-Benzyloxyphenyl isothiocyanate for research and potential therapeutic applications hinges on the availability of efficient and scalable synthetic methods. While standard methods for isothiocyanate synthesis exist, contemporary research focuses on creating more sustainable, high-yield, and versatile pathways.
Future research should prioritize the application of modern synthetic strategies to this compound and the creation of a library of its analogues. Key areas of exploration include:
One-Pot Synthesis: Developing one-pot protocols that start from the corresponding primary amine (4-benzyloxyaniline) could significantly streamline the manufacturing process. Such methods, which involve the in situ generation of a dithiocarbamate (B8719985) salt followed by desulfurization, have been successfully developed for a range of other aryl isothiocyanates and could be optimized for this specific compound. beilstein-journals.orgnih.gov
Novel Reagents: The use of newer, less toxic desulfurization reagents is a critical avenue. For instance, reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) have shown high efficiency in producing ITCs under mild conditions, including in aqueous media or with microwave assistance. mdpi.com
Electrochemical Methods: Electrochemical synthesis offers a green chemistry approach, avoiding harsh oxidants and reagents. The development of an electrochemical benzylic isothiocyanation has been reported, providing a highly chemo- and site-selective method that could be adapted for synthesizing analogues. organic-chemistry.org
Analogue Development: A significant opportunity lies in the synthesis of analogues to establish structure-activity relationships (SAR). Modifications to the benzyl (B1604629) or phenyl rings could modulate the compound's electrophilicity, lipophilicity, and steric properties, potentially enhancing its biological activity or specificity. Recent reviews highlight a growing interest in creating ITCs from diverse starting materials to generate novel structures. rsc.orgchemrxiv.org
| Synthetic Strategy | Key Features | Potential Application for this compound |
|---|---|---|
| One-Pot Synthesis from Amines | Involves in situ dithiocarbamate formation and desulfurization; often performed in aqueous conditions. beilstein-journals.orgnih.gov | Improved efficiency and reduced waste for large-scale production. |
| Use of Novel Desulfurization Reagents (e.g., DMT/NMM/TsO−) | High yields under mild conditions; compatible with microwave-assisted synthesis. mdpi.com | Faster reaction times and applicability to sensitive substrates. |
| Electrochemical Synthesis | External oxidant-free; high chemo- and site-selectivity. organic-chemistry.org | A greener synthetic route with high precision for creating analogues. |
In-depth Mechanistic Studies of Biological Interactions
Understanding how this compound interacts with cellular systems at a molecular level is crucial for its development. Research on other ITCs has revealed several key mechanisms of action that serve as a roadmap for future studies on this specific compound. researchgate.netredalyc.org
Emerging research should focus on elucidating the following:
Nrf2/ARE Pathway Activation: A primary mechanism for many ITCs is the activation of the transcription factor Nrf2, which upregulates a suite of antioxidant and cytoprotective enzymes. mdpi.commdpi.com Future studies should investigate if this compound can modify cysteine residues on the Nrf2 inhibitor Keap1, leading to Nrf2 nuclear translocation and activation of the Antioxidant Response Element (ARE).
NF-κB Pathway Inhibition: Chronic inflammation is linked to many diseases, and the NF-κB pathway is a central regulator of inflammation. mdpi.com Investigating the ability of this compound to inhibit the activation of NF-κB would provide insight into its potential anti-inflammatory properties.
Apoptosis and Cell Cycle Regulation: The anticancer effects of ITCs are often linked to their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells (cell cycle arrest). researchgate.netnih.gov Mechanistic studies should explore the impact of this compound on key regulatory proteins such as the Bcl-2 family, caspases, and cyclin-dependent kinases.
Protein Interactions: The electrophilic isothiocyanate group can react with cysteine residues on proteins, altering their structure and function. This has been shown for BITC, which can induce intracellular protein aggregation and disrupt metabolic processes in bacteria. nih.gov Proteomic approaches could identify specific protein targets of this compound, revealing novel mechanisms of action.
Development of Targeted Delivery Systems for Enhanced Bioavailability
A significant challenge for many bioactive compounds, including ITCs, is their limited bioavailability due to poor water solubility, instability, and rapid metabolism. nih.govmdpi.com Developing advanced delivery systems is a critical future direction to ensure that this compound can reach its target tissues in therapeutic concentrations.
Promising avenues for investigation include:
Nanoparticle Encapsulation: Loading the compound into nanoparticles can protect it from degradation, improve solubility, and facilitate targeted delivery. foodandnutritionjournal.org Research on BITC has demonstrated that encapsulation in polymer-based nanoparticles enhances its efficacy against cancer cells. nih.govuea.ac.uknih.gov Similar systems, such as those made from PLGA (polylactic-co-glycolic acid), could be developed for this compound. researchgate.net
Liposomal Formulations: Liposomes are versatile carriers that can encapsulate both hydrophilic and hydrophobic compounds, improving their pharmacokinetic profiles.
Cyclodextrin (B1172386) Complexation: Encapsulation of ITCs within cyclodextrin molecules has been shown to increase their aqueous solubility and stability, which could be a viable strategy for this compound. mdpi.com
Functionalized Nanocarriers: To improve targeting, nanocarriers can be functionalized with ligands (e.g., antibodies, aptamers) that bind to specific receptors overexpressed on target cells, such as cancer cells. researchgate.net Isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles have also been designed as nanovehicles with controlled drug release profiles, representing another sophisticated approach. mdpi.com
| Delivery System | Example with Analogue ITC | Key Benefit | Potential for this compound |
|---|---|---|---|
| Polymeric Nanoparticles | BITC co-loaded with Sorafenib in an amphiphilic copolymer. nih.govuea.ac.uknih.gov | Enhanced cytotoxicity to cancer cells, targeted delivery, improved stability. | Overcoming poor solubility and enabling targeted cancer therapy. |
| Antibody-Functionalized PLGA NPs | Allyl-isothiocyanate (AITC) loaded into anti-EGFR antibody-PLGA NPs. researchgate.net | Specific targeting of cancer cells overexpressing certain receptors. | Increasing local concentration at the disease site while minimizing systemic exposure. |
| Cyclodextrin Inclusion Complexes | BITC encapsulated with β-Cyclodextrin. mdpi.com | Improved water solubility, stability, and enhanced antibacterial activity. | Developing formulations for oral or topical applications. |
| Mesoporous Silica Nanoparticles (MSNs) | ITC-functionalized MSNs designed to carry the drug Ataluren. mdpi.com | High drug loading capacity and tunable, stimulus-responsive release. | Creating "smart" delivery systems that release the compound in response to specific triggers. |
Synergistic Effects with Other Bioactive Compounds
Combination therapy is a cornerstone of modern medicine, often leading to enhanced efficacy and reduced side effects compared to monotherapy. Exploring the synergistic potential of this compound with other agents is a highly promising research avenue.
Future studies should be designed to investigate combinations with:
Conventional Chemotherapeutics: ITCs have been shown to sensitize cancer cells to traditional chemotherapy drugs. For example, BITC acts synergistically with Sorafenib, enhancing cell cycle arrest and apoptosis in breast cancer cells. nih.gov Investigating combinations of this compound with standard-of-care anticancer drugs could lead to more effective treatment regimens.
Other Phytochemicals: Combining different bioactive plant compounds can lead to enhanced effects. frontiersin.org A synergistic chemopreventive effect has been observed between allyl isothiocyanate and sulforaphane (B1684495) in lung cancer cells. rsc.org Pairing this compound with other natural compounds like curcumin (B1669340) or resveratrol (B1683913) could yield potent new formulations.
Antibiotic Adjuvants: In an era of growing antimicrobial resistance, there is a critical need for new strategies. BITC, when combined with a chelating agent like EDTA and an efflux pump inhibitor, shows synergistic activity against multidrug-resistant Escherichia coli. nih.gov Research into whether this compound can act as an adjuvant to restore the efficacy of conventional antibiotics is a vital area of inquiry.
By systematically pursuing these research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential application in disease prevention and treatment.
Q & A
Q. What are the recommended synthetic routes and purity verification methods for 4-Benzyloxyphenyl isothiocyanate?
The compound is typically synthesized via nucleophilic substitution or thiophosgene-mediated reactions. Purity (>97%) is verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Suppliers like PI Chemicals provide technical data with GC/HPLC validation . Discrepancies in purity (e.g., 97% vs. 98%) may arise from batch-specific variations or analytical method differences, necessitating independent verification .
Q. How should researchers handle solubility and stability challenges with this compound?
The compound is stable at room temperature but sensitive to moisture. Store below -20°C in airtight containers under inert gas. For solubility, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are optimal solvents due to their polar aprotic nature, which prevents premature hydrolysis. Pre-dissolve in these solvents before introducing aqueous buffers .
Q. What spectroscopic techniques are suitable for characterizing this compound?
Use nuclear magnetic resonance (NMR) to confirm the isothiocyanate (-NCS) group (δ 120–130 ppm for ¹³C). Infrared (IR) spectroscopy identifies the sharp S=C=N stretch at ~2050–2150 cm⁻¹. Mass spectrometry (MS) confirms the molecular ion peak at m/z 241.31 .
Q. What safety protocols are critical when working with this compound?
Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure. Use fume hoods to mitigate inhalation risks, as isothiocyanates are respiratory irritants. Emergency procedures should include immediate rinsing with water for eye contact and ethanol for solvent spills. Refer to SDS guidelines for disposal .
Q. How does this compound compare structurally to other aryl isothiocyanates in reactivity?
The benzyloxy group enhances electron density at the phenyl ring, increasing electrophilicity at the isothiocyanate moiety compared to simpler analogs like phenyl isothiocyanate. This property facilitates nucleophilic additions (e.g., with amines or thiols) in synthetic workflows .
Advanced Research Questions
Q. How can experimental design optimize derivatization protocols using this compound?
Employ factorial designs to screen variables (e.g., pH, temperature, reagent ratio). For example, a central composite design identified optimal derivatization conditions for histamine analysis: pH 6.9, 35 µL reagent, and 28 µL triethylamine. Validate with response surface methodology (RSM) to maximize yield .
Q. What mechanisms explain the antimicrobial activity of this compound against Gram-positive bacteria?
The compound disrupts bacterial membranes via thiol-reactive properties, inhibiting energy metabolism (e.g., ATP synthesis). Comparative studies with benzyl isothiocyanate show higher efficacy against S. aureus due to enhanced lipophilicity from the benzyloxy group .
Q. How do structural modifications of this compound impact its role in medicinal chemistry?
Substituting the benzyloxy group with electron-withdrawing groups (e.g., nitro) reduces reactivity, while bulkier substituents (e.g., tert-butyl) hinder steric access to the isothiocyanate group. These modifications are critical for tuning selectivity in enzyme inhibition or prodrug activation .
Q. What analytical challenges arise when quantifying this compound in complex matrices?
Matrix interference (e.g., proteins or lipids) can suppress MS signals. Mitigate via solid-phase extraction (SPE) with C18 cartridges or derivatization with fluorescent tags (e.g., fluorescein) for enhanced detection limits (LOD < 0.5 µg/mL) .
Q. How can AI-driven synthesis planning improve the scalability of this compound production?
Retrosynthetic algorithms (e.g., Reaxys or Pistachio) propose routes using commercially available precursors like 4-benzyloxyaniline and thiophosgene. AI models prioritize atom-efficient pathways, reducing waste and optimizing reaction conditions (e.g., solvent selection, catalyst use) .
Contradictions and Validation Notes
- Purity Discrepancies : Kanto Reagents reports 97% purity (GC), while PI Chemicals cites 98% (HPLC). Cross-validate with elemental analysis or NMR for critical applications .
- Biological Activity : highlights benzyl isothiocyanate’s ecological impact, but 4-Benzyloxyphenyl derivatives may exhibit distinct behavior due to altered hydrophobicity. Conduct species-specific assays to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
